
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is a complex organic compound with the molecular formula C21H15IN2O3. This compound is known for its unique structure, which includes an iodobenzoyl group, a carbohydrazonoyl group, and a methoxyphenyl benzoate group.
Métodos De Preparación
The synthesis of 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of the Iodobenzoyl Intermediate: The initial step involves the iodination of benzoic acid to form 2-iodobenzoic acid.
Carbohydrazonoyl Formation: The 2-iodobenzoic acid is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Methoxyphenyl Benzoate Formation: The final step involves the esterification of the carbohydrazonoyl intermediate with 2-methoxyphenol to form the desired compound.
Análisis De Reacciones Químicas
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .
Comparación Con Compuestos Similares
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate can be compared with other similar compounds, such as:
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2-iodobenzoate: This compound has a similar structure but includes an additional iodobenzoyl group.
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has an ethoxy group instead of a methoxy group.
4-(2-(2-Iodobenzoyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate: This compound includes a thiophene ring instead of a benzoate group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Propiedades
Número CAS |
303086-91-1 |
|---|---|
Fórmula molecular |
C22H17IN2O4 |
Peso molecular |
500.3 g/mol |
Nombre IUPAC |
[4-[(E)-[(2-iodobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C22H17IN2O4/c1-28-20-13-15(14-24-25-21(26)17-9-5-6-10-18(17)23)11-12-19(20)29-22(27)16-7-3-2-4-8-16/h2-14H,1H3,(H,25,26)/b24-14+ |
Clave InChI |
FBKFQLPJXQNTBH-ZVHZXABRSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2I)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2I)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[2-(4-Methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl}-N,N-dimethylamine](/img/structure/B11991260.png)
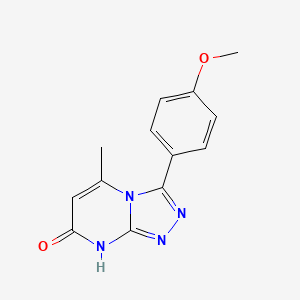
![N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}octanamide](/img/structure/B11991271.png)
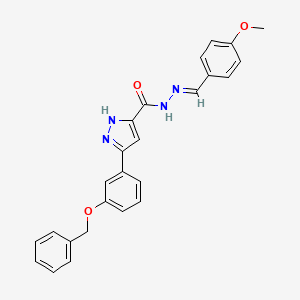
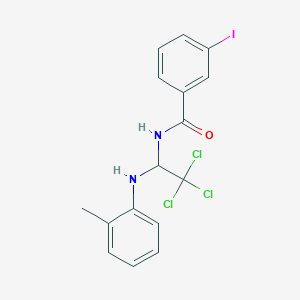



![9-Bromo-5,5-dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991317.png)
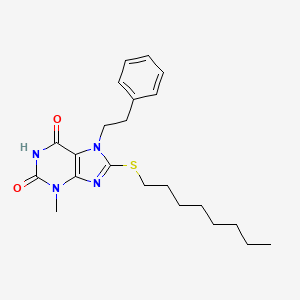
![[(1Z)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)butan-2-ylidene]propanedinitrile](/img/structure/B11991323.png)
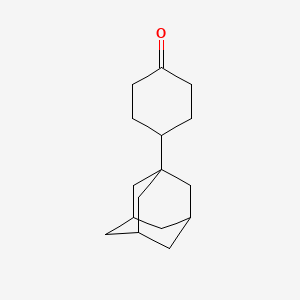
![3-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2-naphthohydrazide](/img/structure/B11991332.png)
